molecular formula C12H17NO2 B13048577 Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoatehcl

Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoatehcl

Cat. No.: B13048577
M. Wt: 207.27 g/mol
InChI Key: PRYDUQOWDCPBKV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula

    C13H19NO2Cl\text{C}_{13}\text{H}_{19}\text{NO}_2\text{Cl}C13​H19​NO2​Cl

    .
  • It belongs to the class of organic compounds known as esters, specifically carboxylic acid esters.
  • The compound contains an amino group (NH2) and an ester functional group (RCOOR’) attached to the same carbon atom.
  • The chiral center in the molecule gives rise to the (S)-configuration.
  • It is used in various scientific and industrial applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves the reaction of 2,5-dimethylphenyl methyl carbinol with an appropriate acid chloride (e.g., propanoyl chloride) in the presence of a base (such as pyridine or triethylamine).

      Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.

      Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions in specialized reactors.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products: The major product is Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride itself.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug design or as a precursor for pharmaceuticals.

      Industry: Used in the production of fine chemicals and pharmaceutical intermediates.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, disrupting its function.
    • Further research is needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

    • Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its chiral configuration and specific substitution pattern.
    • Similar compounds include other esters, but none with precisely the same structure.

    Remember that this compound’s properties and applications are continually explored through scientific research, and new findings may emerge

    Properties

    Molecular Formula

    C12H17NO2

    Molecular Weight

    207.27 g/mol

    IUPAC Name

    methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate

    InChI

    InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1

    InChI Key

    PRYDUQOWDCPBKV-NSHDSACASA-N

    Isomeric SMILES

    CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N

    Canonical SMILES

    CC1=CC(=C(C=C1)C)C(CC(=O)OC)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.